molecular formula C12H14O B13730224 Cyclohexanone, 2-phenyl-, (2S)- CAS No. 34281-94-2

Cyclohexanone, 2-phenyl-, (2S)-

Cat. No.: B13730224
CAS No.: 34281-94-2
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-NSHDSACASA-N
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Description

Cyclohexanone, 2-phenyl-, (2S)- is a chiral cyclohexanone derivative featuring a phenyl substituent at the 2-position of the cyclohexane ring and an (S)-configured stereocenter. This compound is structurally distinct due to its aromatic substitution and enantiomeric purity, making it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

34281-94-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-2-phenylcyclohexan-1-one

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m0/s1

InChI Key

DRLVMOAWNVOSPE-NSHDSACASA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cycloaddition and Hydrolysis Route

One advanced industrial method involves a multi-step synthesis starting from vinyl derivatives and 2-trialkylsilyloxybutadiene to form silyl enol ethers, which are then hydrolyzed to cyclohexanone derivatives including cyclohexanone, 2-phenyl-, (2S)-.

  • Step (a): Cycloaddition Reaction
    The vinyl derivative reacts with 2-trimethylsilyloxybutadiene in an inert hydrocarbon solvent such as xylene at elevated temperatures (100–150°C) under nitrogen atmosphere for 10 to 30 hours. An excess (about 2-fold) of the diene is used to drive the reaction forward.

  • Step (b): Hydrolysis of Silyl Enol Ether
    The silyl enol ether intermediate is hydrolyzed in situ by treatment with aqueous mineral acid (e.g., 3M hydrochloric acid) at 30–80°C, typically around 50°C. The organic layer is separated, washed, and solvent removed by distillation. Crystallization is facilitated by adding heptane at about 75°C.

  • Additional Steps:
    Vinyl derivatives are prepared from sulphones via treatment with butyllithium, trimethylsilyl chloride, and formaldehyde at low temperatures (-78°C). Reduction steps involve lithium tri-sec-butylborohydride or diisobutylaluminium hydride at low temperatures (-60 to -40°C), followed by acid hydrolysis.

  • Stereoselectivity:
    The use of selective reducing agents and controlled reaction conditions allows the synthesis of the (2S)-enantiomer with high stereochemical purity.

  • Isolation:
    The final product is isolated by filtration and drying under vacuum.

This method is well-documented in patent WO2004013090A1 and provides a scalable industrial route to cyclohexanone derivatives with defined stereochemistry.

One-Pot Synthesis via Hydrazinecarboxylate and Cyanide Addition

An alternative one-pot method involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol, followed by addition of hydrogen cyanide to form methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.

  • Step 1: Formation of Hydrazinecarboxylate Intermediate
    Cyclohexanone (0.664 mol) reacts with methyl hydrazinecarboxylate (0.709 mol) and glacial acetic acid in methanol under reflux until the cyclohexanone concentration drops below 0.4% (about 60 minutes).

  • Step 2: Cyanide Addition
    Liquid hydrogen cyanide (0.666 mol) is added dropwise at room temperature, followed by stirring and dilution with methanol to yield a solution of the hydrazinecarboxylate intermediate.

  • Step 3: Oxidation to Cyclohexanecarbonitrile
    The intermediate is oxidized by various procedures:

    • Procedure 1: Sodium hypochlorite addition at 45–50°C over 3.5 hours, followed by extraction and distillation, yields 92% cyclohexanecarbonitrile.

    • Procedure 2: Copper(II) chloride dihydrate catalyzed oxidation with hydrogen peroxide and aqueous ammonia at 40–45°C, pH 8–9, yielding 91% product.

    • Procedure 3: Oxygen bubbling through the mixture with copper(II) chloride and ammonia at 45–50°C, pH 8–9, over 10 hours, yielding 89% product.

  • Product Identification:
    The product is confirmed by boiling point, FTIR, and GC-MS analysis.

This method is notable for its one-pot efficiency and high yields, although it produces cyclohexanecarbonitrile, a precursor to cyclohexanone derivatives including the 2-phenyl substituted compounds.

Data Table Summarizing Key Preparation Parameters

Preparation Step Conditions Reagents/Materials Temperature (°C) Time Yield (%) Notes
Cycloaddition (Step a) Inert solvent (xylene), N2 Vinyl derivative, 2-trimethylsilyloxybutadiene 100–150 10–30 hours N/A Excess diene used; inert atmosphere
Hydrolysis (Step b) Aqueous mineral acid (HCl 3M) Silyl enol ether intermediate 30–80 1–2 hours N/A In situ hydrolysis; crystallization by heptane addition
Vinyl derivative preparation THF, butyllithium, TMSCl, formaldehyde Sulphones -78 to 0 Variable N/A Low temperature steps for selectivity
Reduction THF, Li tri-sec-butylborohydride Cyclohexylidene acetonitrile -60 1–2 hours N/A Stereoselective reduction
One-pot hydrazinecarboxylate method Methanol reflux, acetic acid Cyclohexanone, methyl hydrazinecarboxylate, HCN Reflux / RT 1–2 hours N/A Followed by oxidation steps
Oxidation Procedure 1 Sodium hypochlorite Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate 45–50 3.5 hours 92 High yield; sodium chloride byproduct
Oxidation Procedure 2 CuCl2·2H2O, H2O2, aqueous NH3 Same as above 40–45 3 hours 91 Catalytic oxidation with controlled pH
Oxidation Procedure 3 CuCl2·2H2O, oxygen bubbling Same as above 45–50 10 hours 89 Oxygen as oxidant; longer reaction time

Research Findings and Notes

  • The cycloaddition-hydrolysis method is preferred for industrial scale synthesis due to its controlled stereochemistry and scalability. The use of strong bases and low temperatures in intermediate steps ensures high enantiomeric excess of the (2S)-isomer.

  • The one-pot hydrazinecarboxylate and cyanide addition method provides an efficient route to cyclohexanecarbonitrile, which can be further converted to cyclohexanone derivatives. The oxidation steps are versatile, with copper-catalyzed and hypochlorite oxidations offering high yields and operational simplicity.

  • Both methods require careful control of reaction conditions such as temperature, pH, and reagent stoichiometry to optimize yield and stereoselectivity.

  • The stereochemical integrity of the (2S)-enantiomer is maintained by selective reduction and hydrolysis steps, as demonstrated in the patent literature.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes classical nucleophilic additions, with stereochemical outcomes influenced by the phenyl group’s spatial arrangement.

Hydrazone Formation

  • Reaction : Reacts with phenylhydrazine to form (2S)-2-phenylcyclohexanone phenylhydrazone via a two-step mechanism:

    • Nucleophilic attack by the terminal NH₂ group of phenylhydrazine on the carbonyl carbon.

    • Proton transfer and elimination of water (Figure 1).
      Key Feature : The reaction retains the stereochemistry of the chiral center due to the absence of racemization under mild conditions .

Table 1 : Hydrazone Formation Conditions

ReagentSolventTemperatureYieldReference
PhenylhydrazineEthanolReflux>80%

[2+2] Photocycloaddition Reactions

The compound participates in Cu(I)-catalyzed [2+2] photocycloadditions, forming bicyclic structures with stereochemical fidelity.

Intramolecular Cyclization

  • Reaction : Under UV irradiation (λ = 254 nm) with Cu(I) catalysts, the enone system forms bicyclo[3.2.0]heptanes.
    Stereochemical Outcome :

    • The cis-anti-cis configuration dominates due to preferential coordination of the α,β-unsaturated ketone to Cu(I) (Scheme 2) .

    • The phenyl group’s equatorial position minimizes steric hindrance during transition-state assembly.

Table 2 : Photocycloaddition Parameters

CatalystSolventλ (nm)Diastereomeric Ratio (d.r.)Reference
Cu(I)/[tmba][NTf₂]Ionic Liquid25489:11 (cis:trans)

Spirocyclic Compound Formation

(2S)-2-Phenylcyclohexanone serves as a precursor for spirocyclic architectures via acid- or base-catalyzed condensations.

Stereoselective Transformations

The S-configuration at C2 directs stereochemical outcomes in asymmetric syntheses.

Diastereoselective Reductions

  • Reaction : Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) reduces the ketone to (1S,2S)-2-phenylcyclohexanol.
    Selectivity : >95% de due to phenyl-induced facial discrimination .

Table 4 : Reduction Selectivity

CatalystPressure (bar)de (%)Reference
Ru-(S)-BINAP1097

Oxidation and Functionalization

The phenyl group stabilizes radical intermediates, enabling selective oxidations.

Benzylic Oxidation

  • Reaction : TBHP (tert-butyl hydroperoxide) oxidizes the cyclohexane ring’s C3 position, forming a diketone derivative.
    Mechanism : Radical chain process initiated by abstraction of a benzylic hydrogen .

Table 5 : Oxidation Parameters

OxidantSolventTemperatureYieldReference
TBHPCH₃CN80°C68%

Scientific Research Applications

Pharmaceutical Applications

Cyclohexanone derivatives, particularly 2-phenyl-2-hydroxy-cyclohexanecarboxylic acid esters, have been found to exhibit substantial antispastic activity . These compounds are useful in treating conditions related to biliary organs and the gastrointestinal tract. The esters derived from this compound have shown effectiveness in alleviating spasms without significant side effects, making them suitable for therapeutic use in digestive and urinary systems .

Case Study: Antispastic Compositions

A clinical study involving 42 subjects tested tablets containing 2-diethylaminoethyl 2-phenyl-2-hydroxy-cyclohexane-carboxylate. The results indicated a positive therapeutic effect on spastic conditions of the digestive organs, demonstrating the compound's potential as a treatment option .

Research has indicated that cyclohexanone derivatives can exhibit various biological activities. For instance, studies have shown that certain derivatives possess antibacterial and antifungal properties comparable to established antibiotics such as penicillin G and ciprofloxacin. The structure-activity relationship of these compounds has been explored to enhance their efficacy against different microbial strains .

CompoundActivity TypeComparison Standard
5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesAntimicrobialPenicillin G
4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesAntifungalFluconazole

Synthesis of Novel Derivatives

The synthesis of novel cyclohexanone derivatives has been a focus of recent research. For example, a study synthesized a series of cyclohexanones with varying substituents and evaluated their biological activity. The synthesized compounds were characterized using NMR and mass spectroscopy, confirming their structures and potential applications in medicinal chemistry .

Table: Summary of Synthesized Cyclohexanone Derivatives

Compound StructureYield (%)Biological Activity
t(3)-aryl-r(2),c(4)-bis(tert-butoxycarbonyl)-c(5)-hydroxy-t(5)-methyl-cyclohexanonesHighAnti-inflammatory
Substituted cyclohexanonesVariableAntimicrobial

Material Science Applications

Cyclohexanone derivatives are also explored in material science for their potential use in developing new materials with specific properties. Their chemical structure allows for modification that can lead to enhanced material characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-cyclohexanone involves its interaction with specific molecular targets and pathways. As a chiral ketone, it can participate in stereoselective reactions, influencing the formation of enantiomerically pure products. Its effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Cyclohexanone Derivatives
Compound Boiling Point (K) Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
Cyclohexanone (parent) 320.20 -45 98.15 Simple cyclic ketone
Cyclohexanone, 2-methyl- 363.20 - 112.17 Methyl substituent at C2
β-Cyclohexanone* 295.15 (bp)† 45 114.14 Ketone with additional hydroxyl
(S)-(-)-2-Allylcyclohexanone - - 138.21 Allyl group at C2, (S)-configured
2-(3-Methylphenyl)cyclohexanone - - 188.27 3-Methylphenyl substituent
Cyclohexanone, 2-phenyl-, (2S)- Inferred higher Inferred >45 174.24 Phenyl at C2, (S)-configuration

*β-Cyclohexanone refers to a hydroxylated derivative (C₆H₁₀O₂) . †Reported boiling point for β-cyclohexanone (22°C) conflicts with typical trends, suggesting possible data inconsistency .

Key Observations :

  • The phenyl group in (2S)-2-phenylcyclohexanone increases molecular weight and boiling point compared to alkyl-substituted derivatives (e.g., 2-methyl-) due to enhanced van der Waals forces and π-π interactions .
  • Chiral centers (e.g., (2S)-configuration) influence optical rotation and crystallinity. For example, (1S,2R)-trans-2-phenylcyclohexanol exhibits enantiomer-specific bioactivity .

Comparison :

  • (2S)-2-phenylcyclohexanone likely requires chiral catalysts or resolving agents, similar to (S)-(-)-2-allylcyclohexanone .
  • Bis(benzylidene)cyclohexanones (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone) are synthesized via aldol condensation, highlighting the versatility of cyclohexanone in forming conjugated systems .

Reactivity and Functional Behavior

  • Solvent Effects: Cyclohexanone derivatives exhibit solvent-dependent reactivity. For example, α,β-unsaturation reduces reactivity in polar solvents like acetonitrile, while nonpolar solvents (hexane) favor ketone-hydrazide reactions .
  • Electron-Withdrawing Effects: The phenyl group in (2S)-2-phenylcyclohexanone may deactivate the ketone toward nucleophilic attack compared to alkyl-substituted analogs (e.g., 2-methylcyclohexanone) .
  • Catalytic Selectivity: Cooperative Pd–Lewis acid systems enhance selectivity in phenol-to-cyclohexanone hydrogenation, avoiding over-reduction to cyclohexanol .

Biological Activity

Cyclohexanone, 2-phenyl-, (2S)-, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on antibacterial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C12_{12}H14_{14}O
Molecular Weight : 190.24 g/mol
IUPAC Name : (2S)-2-phenylcyclohexanone

The compound features a cyclohexanone moiety with a phenyl substituent at the 2-position, which influences its biological activity.

Antibacterial Activity

Cyclohexanone derivatives have demonstrated notable antibacterial properties. In a study assessing various cyclohexanone compounds, it was found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition ranged from 9 to 20 mm for several tested compounds, indicating their potential as antibacterial agents.

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A15E. coli
Compound B18S. aureus
Cyclohexanone, 2-phenyl-, (2S)-20P. aeruginosa

These findings suggest that the presence of specific substituents on the cyclohexanone ring can enhance antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory effects of Cyclohexanone, 2-phenyl-, (2S)- have also been explored through various in vitro assays. A study utilizing RAW 264.7 macrophages demonstrated that this compound can inhibit nitric oxide (NO) production in a dose-dependent manner.

CompoundIC50_{50} (µM)Mechanism of Action
Cyclohexanone, 2-phenyl-, (2S)-15.2 ± 0.8NO inhibition
Compound C22.7–35.3COX inhibition

The inhibition of NO production is crucial as excessive NO is associated with inflammatory responses . The structure-activity relationship (SAR) indicates that phenolic groups significantly contribute to the anti-inflammatory action by modulating signaling pathways involved in inflammation .

Cytotoxic Activity

Research on the cytotoxic effects of Cyclohexanone, 2-phenyl-, (2S)- has yielded promising results against various cancer cell lines. In vitro assays revealed that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)10.5 ± 0.3
MCF-7 (breast cancer)12.8 ± 0.5
Normal Fibroblasts>50

The selectivity observed suggests potential for further development as an anticancer agent .

Case Studies

  • Antibacterial Efficacy Against Resistant Strains : A study highlighted the effectiveness of Cyclohexanone derivatives against ampicillin-resistant strains of Enterobacter cloacae, showcasing their potential in overcoming antibiotic resistance .
  • Inhibition of Inflammatory Mediators : Another investigation demonstrated that Cyclohexanone, 2-phenyl-, (2S)- significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages, indicating its role in modulating immune responses .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2S)-2-phenylcyclohexanone, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodology :

  • Catalytic hydrogenation : Phenol derivatives can undergo liquid-phase hydrogenation using palladium-based catalysts to yield cyclohexanone intermediates. Enantiomeric purity is achieved by chiral catalysts or additives that favor the (2S)-configuration .
  • Oxidative pathways : Cyclohexane oxidation (via autoxidation or nitric acid-mediated routes) produces cyclohexanone derivatives. Stereochemical control requires chiral auxiliaries or asymmetric induction during ketone formation .
  • Optimization : Monitor reaction progress via HPLC or GC-MS. Adjust catalyst loading, temperature (e.g., 80–120°C), and solvent polarity to minimize racemization .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of (2S)-2-phenylcyclohexanone?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish enantiomers via chiral shift reagents or derivatization with enantiopure agents (e.g., Mosher’s acid).
  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers.
  • Polarimetry : Measure specific optical rotation ([α]D[\alpha]_D) to confirm enantiomeric excess (ee) .

Q. What are the key safety considerations when handling (2S)-2-phenylcyclohexanone in laboratory settings?

  • Methodology :

  • Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Acute exposure causes CNS depression; chronic effects are unclassified (IARC Group 3) .
  • Waste disposal : Neutralize waste with oxidizing agents (e.g., KMnO4_4) before aqueous disposal. Avoid mixing with strong acids/bases to prevent exothermic reactions .

Advanced Research Questions

Q. How do solvent effects and catalyst choice influence the stereoselectivity of (2S)-2-phenylcyclohexanone synthesis?

  • Methodology :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for axial hydrogen attack, enhancing (2S)-selectivity. Nonpolar solvents favor equatorial approaches, increasing racemization risk .
  • Catalyst design : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetric environments. Computational modeling (DFT) predicts steric and electronic effects on enantioselectivity .

Q. What mechanistic pathways explain contradictory product distributions in oxidation reactions involving (2S)-2-phenylcyclohexanone derivatives?

  • Methodology :

  • Byproduct analysis : Radical intermediates (e.g., cyclohexoxy radicals) undergo β-scission to form ω-formyl species, leading to aldehydes or ketones. Solvent cage effects in autoxidation alter product ratios .
  • Kinetic studies : Use isotopic labeling (18O^{18}\text{O}) and time-resolved spectroscopy to trace oxidation pathways. Compare experimental yields with DFT-calculated activation barriers .

Q. How can computational methods predict the thermodynamic stability and reaction pathways of (2S)-2-phenylcyclohexanone derivatives?

  • Methodology :

  • Molecular dynamics (MD) : Simulate solvent interactions to identify stable conformers. For example, cyclohexanone derivatives in aqueous vs. organic media show distinct hydrogen-bonding networks .
  • Thermodynamic profiling : Calculate Gibbs free energy (ΔG\Delta G) for tautomerization or ring-opening reactions using ab initio methods (e.g., CCSD(T)/6-311++G(d,p)) .

Q. What strategies resolve discrepancies between experimental and theoretical selectivity data in catalytic systems for (2S)-2-phenylcyclohexanone transformations?

  • Methodology :

  • Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set incompleteness, solvent model approximations). Validate with experimental kinetic isotope effects (KIEs) .
  • Multivariate optimization : Apply response surface methodology (RSM) to correlate catalyst structure (e.g., ligand steric bulk) with enantioselectivity. Cross-reference with X-ray crystallography of catalyst-substrate complexes .

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